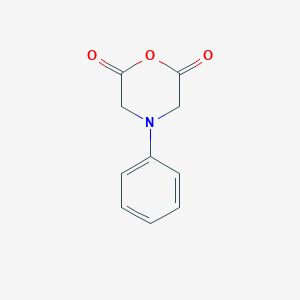

4-Phenylmorpholine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmorpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGUVSDJPJNUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340281 | |

| Record name | 4-phenylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56956-66-2 | |

| Record name | 4-phenylmorpholine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylmorpholine 2,6 Dione

Direct Synthetic Routes to the 4-Phenylmorpholine-2,6-dione Core

Direct synthetic routes to this compound, while not extensively detailed in publicly accessible literature, can be postulated based on established principles of heterocyclic chemistry. The formation of the dione (B5365651) structure logically proceeds through the cyclization of suitable N-phenyl substituted acyclic precursors.

Cyclization Reactions Involving N,N-bis(carboxymethyl)aniline Derivatives

A plausible and direct approach to the this compound core involves the intramolecular cyclization of N,N-bis(carboxymethyl)aniline, also known as phenyliminodiacetic acid. This method would theoretically involve a double dehydration reaction to form the six-membered heterocyclic ring containing two carbonyl groups. The cyclization is typically promoted by dehydrating agents or by heating the diacid precursor. Acetic anhydride (B1165640) is a common reagent used to facilitate such cyclization reactions, converting the dicarboxylic acid into a cyclic anhydride, which in this case would be the target this compound.

The general transformation can be represented as follows:

N,N-bis(carboxymethyl)aniline → this compound + H₂O

This type of reaction is analogous to the formation of other cyclic imides from N-substituted dicarboxylic acids. For instance, the cyclization of phthalanilic acid in acetic acid to form N-phenylphthalimide proceeds through a similar intramolecular nucleophilic attack of the amide nitrogen onto a carboxylic acid group, followed by dehydration. mdpi.com

Synthesis via Phenyliminodiacetic Acid Derivatives

Phenyliminodiacetic acid itself serves as the primary precursor for the synthesis of this compound. The direct cyclization of this diacid is the most straightforward conceptual route. The reaction likely proceeds by heating the diacid, possibly in the presence of a dehydrating agent like acetic anhydride or thionyl chloride, to facilitate the intramolecular condensation and formation of the six-membered ring. This process would involve the formation of two amide bonds within the same molecule, resulting in the desired dione structure. While specific experimental conditions for this exact transformation are not readily found in surveyed literature, the principle is a standard method for the formation of cyclic anhydrides and imides.

Analogous Approaches for the Construction of Related Morpholine-Dione Scaffolds

While direct synthetic routes for this compound are not widely reported, the synthesis of analogous morpholine-dione scaffolds is well-documented. These related structures provide insight into the general strategies for constructing such heterocyclic systems.

Formation of Morpholine-2,5-diones (Diketomorpholines)

Morpholine-2,5-diones, also known as diketomorpholines (DKMs), are cyclic depsipeptides that have garnered significant attention. nih.gov They can be synthesized through several routes, most commonly involving the cyclization of N-(α-hydroxyacyl)-α-amino acids or N-(α-haloacyl)-α-amino acids. researchgate.netresearchgate.net

One prevalent method is the acylation of α-amino acids with α-halocarboxylic acids, followed by a base-promoted cyclization. acs.org An optimized protocol for the synthesis of various morpholine-2,5-diones derived from hydrophobic amino acids has been developed, demonstrating the versatility of this approach. acs.org Solid-phase synthesis techniques have also been employed to create libraries of diketomorpholine derivatives. nih.govgoogle.com

| Starting Materials | Product | Key Reaction Step | Reference |

| α-Amino acid and α-halocarboxylic acid | Morpholine-2,5-dione (B184730) | Base-promoted cyclization | acs.org |

| Polymer-supported Ser(tBu)-OH | Fused Diketomorpholines | Solid-phase synthesis and cyclization | nih.gov |

| Hydrophobic amino acids and chloroacetyl chloride | Substituted Morpholine-2,5-diones | Cyclization of N-(2-chloroacetamido) acid | acs.org |

Preparation of Morpholine-2,3-diones

The synthesis of morpholine-2,3-diones can be achieved through the reaction of an N-substituted-2-aminoalcohol with an oxalic acid derivative, such as ethyl chlorooxoacetate. This reaction introduces the two adjacent carbonyl groups required for the 2,3-dione structure. The cyclization is typically carried out in the presence of a base to facilitate the intramolecular condensation.

General Cyclization Strategies for Morpholine (B109124) Ring Systems

A variety of general cyclization strategies have been developed for the construction of the morpholine ring. These methods often involve intramolecular reactions of appropriately functionalized acyclic precursors.

Common strategies include:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-substituted amino alcohol, where the alkoxide displaces the halide to form the morpholine ring.

Reductive Amination: The cyclization of a dialdehyde precursor with an amine, followed by reduction, can yield N-substituted morpholines. nih.gov

Palladium-Catalyzed Carboamination: This method allows for the synthesis of substituted morpholines from O-allyl ethanolamines and aryl or alkenyl halides. nih.gov

Gold-Catalyzed Cyclization: Alkynylamines or alkynylalcohols can undergo gold-catalyzed cyclization to form morpholine derivatives. rsc.org

Rhodium-Catalyzed Cyclization: Nitrogen-tethered allenols can be cyclized in the presence of a rhodium catalyst to produce highly substituted morpholines. rsc.org

These diverse synthetic methodologies highlight the chemical tractability of the morpholine scaffold and provide a foundation for developing new routes to specific derivatives like this compound.

Strategic Considerations in N-Phenyl Heterocycle Synthesis

The synthesis of N-phenyl heterocyclic compounds like this compound requires careful planning regarding the introduction of the phenyl group and the formation of the heterocyclic ring. Two primary strategies are often employed: the formation of the N-phenyl bond on a pre-existing heterocyclic scaffold, or the construction of the heterocyclic ring from an N-phenylated acyclic precursor.

Introduction of the Phenyl Group onto the Morpholine Nitrogen

A common and versatile method for the synthesis of N-aryl heterocycles is through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for forming carbon-nitrogen bonds. In the context of this compound synthesis, these reactions could theoretically be employed to couple a morpholine-2,6-dione moiety with a phenyl halide or a related arylating agent.

However, a more direct and convergent approach involves the synthesis of an N-phenylated precursor that can be subsequently cyclized to form the desired morpholine-2,6-dione ring. A key intermediate in this strategy is N-phenyliminodiacetic acid. This precursor can be synthesized by the reaction of aniline with two equivalents of a haloacetic acid, such as chloroacetic acid, under basic conditions.

Table 1: Synthesis of N-Phenyliminodiacetic Acid

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline, Chloroacetic Acid | Sodium Carbonate, Water, Heat | N-Phenyliminodiacetic acid | Not Reported | General Method |

Once N-phenyliminodiacetic acid is obtained, the subsequent step is the cyclization to form the this compound ring. This intramolecular dehydration can be achieved using dehydrating agents such as acetic anhydride or trifluoroacetic anhydride. The reaction proceeds by the activation of the carboxylic acid groups, followed by intramolecular nucleophilic attack by the other carboxyl group to form the cyclic anhydride, which in this case is the desired dione.

Table 2: Cyclization of N-Phenyliminodiacetic Acid

| Reactant | Reagent | Product | Yield (%) | Reference |

| N-Phenyliminodiacetic acid | Acetic Anhydride | This compound | Not Reported | Plausible Method |

| N-Phenyliminodiacetic acid | Trifluoroacetic Anhydride | This compound | Not Reported | Plausible Method |

While specific yields for the direct synthesis of this compound via this method are not extensively reported in readily available literature, the cyclization of N-substituted iminodiacetic acids is a known method for the preparation of morpholine-2,6-diones. For instance, the synthesis of 4-FMOC-morpholine-2,6-dione from N-FMOC-iminodiacetic acid using trifluoroacetic anhydride proceeds in high yield, suggesting the feasibility of this approach for the phenyl-substituted analogue. orgsyn.org

Oxidative Cyclization Approaches to Substituted Morpholines

Oxidative cyclization represents another powerful strategy for the synthesis of heterocyclic compounds, including substituted morpholines. These reactions typically involve the formation of a carbon-heteroatom bond through an oxidative process, often mediated by a metal catalyst or a chemical oxidant.

While a direct oxidative cyclization to form this compound from a simple acyclic precursor is not a commonly reported method, related oxidative cyclizations are known to produce substituted morpholines. For example, palladium-catalyzed aerobic oxidative cyclization of alkenes has been utilized to synthesize various six-membered nitrogen heterocycles, including morpholines. This type of reaction typically involves an intramolecular attack of a nitrogen or oxygen nucleophile onto a palladium-activated alkene.

Another conceptual approach could involve the oxidative cyclization of an N-phenyl diethanolamine derivative. In such a hypothetical reaction, the hydroxyl groups would be oxidized to carbonyl groups with concurrent ring closure. However, controlling the oxidation and preventing side reactions would be a significant challenge.

More established oxidative cyclization methods leading to other N-heterocycles could potentially be adapted. For instance, IBX-mediated oxidative cyclization of N-hydroxyalkyl enamines has been developed for the synthesis of 2,3-disubstituted pyrroles and pyridines. This strategy involves the oxidation of an alcohol to an aldehyde, followed by intramolecular condensation. While not directly applicable to the synthesis of a dione, it highlights the potential of oxidative methods in heterocycle construction.

Further research into the application of modern oxidative cyclization techniques could open new avenues for the efficient synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 4 Phenylmorpholine 2,6 Dione

Fundamental Reaction Mechanisms Governing the Morpholine-2,6-dione Ring

The core morpholine-2,6-dione ring is a hybrid structure, containing both an amide (imide) and an ester functional group. This arrangement creates two distinct electrophilic centers at the C2 and C6 carbonyl positions, governing the primary reaction mechanisms.

The defining reaction of carboxylic acid derivatives is nucleophilic acyl substitution, which proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.com

For 4-Phenylmorpholine-2,6-dione, two carbonyl carbons are available for nucleophilic attack. The reactivity of these sites is influenced by the nature of the atom attached to the acyl group. The general order of reactivity for acyl compounds is: acid chlorides > anhydrides > esters > amides.

C2 Carbonyl: This position resembles an ester, with the acyl group attached to the ring's ether oxygen.

C6 Carbonyl: This position is part of an imide structure, bonded to the ring nitrogen.

Based on this reactivity hierarchy, the C2 (ester-like) carbonyl is the more electrophilic and thus the more probable site for initial nucleophilic attack. Reactions with strong nucleophiles, such as hydroxide (B78521) or alkoxides, are expected to initiate ring-opening via cleavage of the C2-O bond. This process, known as saponification or hydrolysis under basic conditions, would result in the formation of a linear N-substituted amino acid derivative. masterorganicchemistry.com Studies on the ring-opening polymerization of related morpholine-2,5-diones, which also involves nucleophilic attack on a ring carbonyl, support the susceptibility of this ring system to such transformations. rsc.org

| Carbonyl Position | Functional Group Type | Relative Electrophilicity | Predicted Site of Initial Nucleophilic Attack |

| C2 | Ester-like | High | Preferred |

| C6 | Imide/Amide-like | Low | Disfavored |

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a process where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of this reaction are controlled by the nature of the substituent attached to the ring—in this case, the morpholine-2,6-dione moiety linked through its nitrogen atom.

The nitrogen atom's lone pair is significantly delocalized through resonance with the two adjacent carbonyl groups (C6 directly, and C2 through the ring oxygen). This strong resonance withdrawal of electron density makes the morpholine-2,6-dione group a powerful deactivating substituent. Deactivating groups reduce the rate of electrophilic aromatic substitution compared to benzene (B151609) because they decrease the electron density of the aromatic ring, making it less nucleophilic.

Furthermore, the electron-withdrawing nature of the substituent directs incoming electrophiles to the meta position. This can be explained by examining the stability of the cationic intermediates (arenium ions or Wheland intermediates) formed during the reaction. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitrogen, a highly unfavorable and destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the deactivating group, resulting in a more stable intermediate. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to yield predominantly the 3-substituted phenyl product. The behavior of analogous N-phenyl glutarimides in related systems corroborates this expected outcome. nih.gov

While ionic pathways dominate the chemistry of this compound, the potential for reactions involving radical intermediates exists. Research on the antioxidant activity of certain N-methyl-morpholine-2,5-dione derivatives has suggested a mechanism involving the abstraction of a hydrogen atom from an activated C-H group by a radical species. chem-soc.si

By analogy, the C3 and C5 positions of the this compound ring possess methylene (B1212753) protons (—CH₂—) that are activated by the adjacent electron-withdrawing carbonyl groups. These protons could be susceptible to abstraction by radical initiators, forming a carbon-centered radical intermediate.

Proposed Radical Formation:

Initiation: A radical initiator (R•) abstracts a hydrogen atom from the C3 or C5 position.

Propagation: The resulting morpholine-dione radical can then react with other molecules, propagating a radical chain reaction, or be trapped by a radical scavenger.

DFT calculations on related morpholine-2,5-diones indicate that hydrogen atom abstraction from the C-H group at the 3-position is a probable mechanism of antioxidant action. chem-soc.si This suggests that the C3 and C5 positions are the most likely sites for radical-mediated transformations in the this compound structure. Some studies have also investigated morpholine (B109124) derivatives as free radical scavengers in biological systems. nih.gov

Iminium ions, characterized by the [R₂C=NR₂]⁺ functional group, are highly reactive intermediates in organic synthesis. Their formation from this compound is not straightforward. The nitrogen atom in the imide structure is non-basic and its lone pair is delocalized, making it resistant to the protonation typically required for iminium ion formation from tertiary amines.

However, a plausible pathway to an iminium ion intermediate could involve a two-step transformation. First, the selective reduction of one of the carbonyl groups (e.g., using a mild hydride reagent) would yield a hydroxyl intermediate (a hemiaminal or an ester-alcohol). Under acidic conditions, this hydroxyl group could be protonated and eliminated as a water molecule. This elimination would generate a resonance-stabilized N-acyliminium ion. Such intermediates are powerful electrophiles that can react with a wide range of nucleophiles, providing a pathway for further functionalization of the heterocyclic ring.

Derivatization and Functionalization Strategies

Developing strategies to modify the this compound scaffold is essential for creating new chemical entities. Functionalization can be targeted at either the morpholine-dione ring or the peripheral phenyl group.

The most viable strategy for the regioselective functionalization of the morpholine-dione ring involves the generation of an enolate intermediate. The methylene protons at the C3 and C5 positions, being alpha to carbonyl groups, are acidic and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

The relative acidity of these protons determines the site of deprotonation. Protons alpha to an amide carbonyl are generally more acidic than those alpha to an ester carbonyl. Therefore, it is predicted that a strong base would preferentially abstract a proton from the C5 position, which is alpha to the C6 imide carbonyl, leading to the formation of a regioselective enolate.

Once formed, this C5-enolate acts as a potent nucleophile. It can react with a variety of electrophiles in what is known as an alpha-substitution reaction. This provides a powerful method for introducing substituents specifically at the C5 position. The reactivity of related glutaric anhydride (B1165640) analogues in the Castagnoli-Cushman reaction, which proceeds through an enolate intermediate, provides strong precedent for this type of transformation. mdpi.com

| Electrophile Class | Example Reagent | Resulting Functional Group at C5 |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylation (—CH₃) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Aldol Addition (—CH(OH)Ph) |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | Acylation (—COCH₃) |

| Michael Acceptors | Methyl Acrylate | Michael Addition |

This enolate-based strategy offers a reliable pathway for the controlled and regioselective derivatization of the this compound ring, enabling the synthesis of a diverse library of analogues.

Modification and Elaboration of the 4-Phenyl Substituent

The chemical modification of the 4-phenyl substituent in this compound is a potential pathway for synthesizing a diverse range of derivatives with tailored properties. While specific studies detailing the functionalization of the N-phenyl ring on this particular morpholine-dione are not extensively documented in peer-reviewed literature, the reactivity can be inferred from established principles of electrophilic aromatic substitution (SEAr) on related N-aryl imide and amide structures.

The morpholine-2,6-dione ring, specifically the nitrogen atom, exerts a deactivating effect on the attached phenyl ring. This is due to the electron-withdrawing nature of the two adjacent carbonyl groups, which pull electron density away from the nitrogen and, subsequently, from the aromatic system. As a result, the phenyl group in this compound is less susceptible to electrophilic attack than benzene itself.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would be expected to proceed under forcing conditions. The substitution pattern is governed by the deactivating nature of the imide nitrogen, which directs incoming electrophiles primarily to the meta positions (C-3' and C-5') of the phenyl ring. Attack at the ortho and para positions is disfavored due to the resonance structures that would place a positive charge adjacent to the already electron-deficient nitrogen atom.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Nitrophenyl)morpholine-2,6-dione |

| Bromination | Br₂ / FeBr₃ | 4-(3-Bromophenyl)morpholine-2,6-dione |

Furthermore, modern cross-coupling reactions could offer alternative pathways for modifying the phenyl group, provided a suitable handle (like a halogen) is first installed. For instance, a bromo-substituted derivative could potentially undergo Suzuki or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, significantly expanding the molecular diversity achievable from this scaffold. However, experimental validation of these pathways on this compound is required.

Polymerization and Depolymerization Chemistry

The morpholine-dione ring system is a key monomer class for the synthesis of poly(ester-amide)s (PEAs), a family of polymers valued for their biodegradability and mechanical properties. These materials combine the hydrolyzable ester linkages of polyesters with the robust hydrogen-bonding capabilities of polyamides.

Ring-Opening Polymerization of Morpholine-Dione Monomers

Morpholine-dione monomers, including N-substituted variants, are amenable to ring-opening polymerization (ROP) to produce alternating poly(ester-amide)s. This process involves the cleavage and subsequent propagation of the ester bond within the heterocyclic ring. The polymerization of N-substituted morpholin-2-ones has been investigated as a strategy to create functionalized poly(aminoesters).

The ROP of morpholine-diones can be initiated by various catalytic systems. Organocatalysts are particularly effective, offering controlled polymerization under mild conditions. A common and highly efficient catalytic system is the binary combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) cocatalyst. In this system, DBU activates an initiator (typically an alcohol, such as benzyl (B1604629) alcohol), which then attacks the carbonyl carbon of the monomer's ester group. The thiourea cocatalyst is believed to activate the monomer and stabilize the intermediates, leading to better control over the polymerization. Another potent organocatalyst used for this transformation is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

For a hypothetical ROP of this compound, the reaction would proceed as follows:

Initiation : The initiator, activated by the catalyst, attacks the ester carbonyl of the monomer, opening the ring to form a linear dimer with a reactive chain end.

Propagation : The reactive chain end attacks subsequent monomers, extending the polymer chain.

Termination : The reaction ceases upon consumption of the monomer or by the introduction of a terminating agent.

The resulting polymer would be a poly(ester-amide) with a repeating unit derived from N-phenyl-substituted amino and hydroxy acids. The molecular weight and dispersity of the polymer can be controlled by adjusting the monomer-to-initiator ratio and the reaction conditions.

Table 2: Common Catalytic Systems for Ring-Opening Polymerization of Morpholine-Diones

| Catalyst System | Initiator Example | Typical Conditions | Polymer Characteristics |

|---|---|---|---|

| DBU / Thiourea | Benzyl Alcohol | Room Temperature, Solution (e.g., DCM, Toluene) | Well-defined molecular weight, low dispersity (Đ < 1.2) |

| TBD | Benzyl Alcohol | Room Temperature, Solution (e.g., THF) | Controlled polymerization, low dispersity (Đ < 1.2) |

Closed-Loop Depolymerization and Recycling

A significant advantage of poly(ester-amide)s derived from morpholine-dione monomers is their potential for chemical recycling. The presence of hydrolytically susceptible ester bonds in the polymer backbone allows for depolymerization back to the original monomer or its precursors, enabling a closed-loop life cycle. This approach is a cornerstone of creating a circular economy for plastics, reducing waste and reliance on virgin feedstocks.

The depolymerization of these PEAs can typically be achieved through acid-catalyzed hydrolysis or alcoholysis. Under acidic conditions, the ester linkages are cleaved, leading to the quantitative recovery of the pure monomer. This recovered monomer can then be re-polymerized to produce virgin-quality polymer, thus "closing the loop."

For the polymer derived from this compound, the depolymerization process would involve treating the polymer with an acid catalyst in a suitable solvent. This would break the polymer chains at the ester linkages, regenerating the this compound monomer, which could then be isolated, purified, and reused. This chemical recyclability makes these materials highly attractive alternatives to traditional, non-degradable plastics.

Structural and Conformational Analysis of 4 Phenylmorpholine 2,6 Dione

Stereochemical Aspects

The parent compound, 4-Phenylmorpholine-2,6-dione, is an achiral molecule. Its structure possesses a plane of symmetry that bisects the molecule through the oxygen atom, the nitrogen atom, and the N-phenyl bond axis, rendering it incapable of exhibiting enantiomerism.

Chirality can be introduced into this scaffold through substitution at specific positions. The introduction of a single substituent at either the C3 or C5 position of the morpholine (B109124) ring would create a stereocenter, resulting in a pair of enantiomers (R and S). Disubstitution at both C3 and C5 positions would lead to the formation of diastereomers (cis and trans isomers), each of which could be chiral depending on the nature of the substituents.

Conformational Preferences and Dynamics

The six-membered morpholine-2,6-dione ring is expected to adopt a non-planar conformation to alleviate ring strain, similar to other saturated heterocyclic systems.

Ring Conformation: The most stable conformation for the morpholine ring is overwhelmingly the chair conformation . This arrangement minimizes both torsional strain (staggered arrangement of atoms on adjacent carbons) and steric strain. An alternative, higher-energy conformation is the boat or twist-boat form, which typically serves as a transition state during the ring inversion process.

Phenyl Group Orientation: The phenyl group attached to the nitrogen atom can, in principle, occupy either an axial or an equatorial position relative to the chair-like ring. Due to significantly lower steric hindrance, the equatorial orientation is strongly preferred . An axial phenyl group would experience unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C3 and C5 positions, destabilizing that conformation.

Dynamic Processes: The molecule is not static. It can undergo conformational changes, primarily through two dynamic processes:

Ring Inversion: This is a chair-to-chair interconversion where the ring flips, causing all axial substituents to become equatorial and vice-versa. For the N-phenyl group to flip from its stable equatorial position to the unstable axial one, a significant energy barrier would need to be overcome.

N-C Phenyl Bond Rotation: The phenyl group can rotate around the bond connecting it to the nitrogen atom. The barrier to this rotation is influenced by steric hindrance from the adjacent C3 and C5 positions on the morpholine ring.

The table below summarizes the inferred conformational preferences.

| Feature | Preferred Conformation | Rationale |

| Morpholine Ring | Chair | Minimizes torsional and steric strain. |

| N-Phenyl Substituent | Equatorial | Avoids destabilizing 1,3-diaxial steric interactions. |

| Overall Structure | Chair-Equatorial | Represents the lowest energy ground state for the molecule. |

Intramolecular Interactions and Their Structural Implications

The geometry and electronic properties of this compound are governed by a series of intramolecular interactions.

Electronic Effects of the Imide Group: The two carbonyl groups (C2=O and C6=O) flanking the nitrogen atom are strongly electron-withdrawing. This has several consequences:

The nitrogen atom's lone pair of electrons is delocalized across the O=C—N—C=O system (an imide group).

This delocalization imparts a partial double-bond character to the N-C(O) bonds, making the nitrogen atom and its three attached carbons (C2, C6, and the phenyl ipso-carbon) more planar (sp² hybridized) than in a typical amine (sp³ hybridized).

The reduced electron density on the nitrogen significantly decreases its basicity compared to a simple N-phenylmorpholine.

Steric Hindrance: The primary steric interaction involves the ortho-hydrogens of the phenyl ring and the hydrogens on the C3 and C5 atoms of the morpholine ring. This steric clash prevents the phenyl ring from being perfectly coplanar with the C2-N-C6 plane and dictates the preferred dihedral angle of the N-phenyl bond.

Impact of Substitution Patterns on Chemical Stability

The chemical stability of the this compound scaffold can be modulated by introducing substituents on either the phenyl or the morpholine ring. The primary pathway for degradation is the hydrolysis of the imide and ether linkages.

Substitution on the Phenyl Ring:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups at the para-position of the phenyl ring would further decrease the electron density on the nitrogen atom. This would make the imide carbonyl carbons more electrophilic and potentially more susceptible to nucleophilic attack, although it would strengthen the N-phenyl bond itself.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would increase electron density on the nitrogen. This could slightly reduce the susceptibility of the imide to hydrolysis but might weaken the N-phenyl bond.

Substitution on the Morpholine Ring:

The following table outlines the predicted effects of substitution on stability.

| Substitution Position | Substituent Type | Predicted Effect on Stability |

| Phenyl Ring (para-) | Electron-Withdrawing (-NO₂) | May increase susceptibility of carbonyls to nucleophilic attack. |

| Phenyl Ring (para-) | Electron-Donating (-OCH₃) | May slightly decrease susceptibility of imide to hydrolysis. |

| Morpholine Ring (C3/C5) | Alkyl Groups (-CH₃) | Increases stability by sterically hindering hydrolytic pathways. |

Theoretical and Computational Chemistry Studies of 4 Phenylmorpholine 2,6 Dione

Electronic Structure Elucidation: An Uncharted Territory

The electronic structure of a molecule is fundamental to its reactivity and properties. Key aspects such as molecular orbital analysis and charge distribution remain uninvestigated for 4-Phenylmorpholine-2,6-dione.

Molecular Orbital Analysis (e.g., HOMO, LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy and localization of these frontier orbitals indicate the molecule's ability to donate or accept electrons, respectively. For this compound, no studies have been published that calculate or discuss its HOMO-LUMO gap or the spatial distribution of these orbitals. Such a study would be instrumental in predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound and its resulting electrostatic potential are currently unknown. Mapping the electrostatic potential would identify electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions, such as those with biological targets. This information is vital for understanding its potential pharmacological action, yet no such computational analyses have been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. To date, no computational studies have been published that explore the reaction mechanisms involving this compound. Such research could, for example, investigate its synthesis, degradation pathways, or metabolic transformations, providing a molecular-level understanding that is currently lacking.

Conformational Landscape and Energy Minimization

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in a biological context where it must interact with specific receptor sites. A comprehensive conformational analysis of this compound, which would involve identifying all stable conformers and their relative energies through energy minimization calculations, has not been reported in the scientific literature. Understanding the preferred conformations of the morpholine (B109124) and phenyl rings would be a key step in structure-based drug design efforts.

Tautomeric Equilibria and Relative Stabilities of Isomers

Molecules containing dione (B5365651) functionalities, such as this compound, have the potential to exist in different tautomeric forms, for instance, as enols. The relative stability of these tautomers can significantly influence the compound's chemical and biological properties. There are currently no published theoretical studies that investigate the tautomeric equilibria of this compound or calculate the relative stabilities of its potential isomers. This represents a significant unanswered question regarding the fundamental chemistry of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

For 4-Phenylmorpholine-2,6-dione, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the protons on the phenyl group and the morpholine (B109124) ring. The integration of these signals would indicate the number of protons in each unique chemical environment. The chemical shifts (δ) would provide information about the electronic environment of the protons, and spin-spin coupling patterns would help to establish the connectivity of adjacent protons.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) functionality would be expected to appear at a characteristic downfield chemical shift. Signals for the phenyl carbons and the carbons of the morpholine ring would also be observed at distinct chemical shifts, providing a complete carbon "fingerprint" of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2-7.5 | Multiplet |

| Morpholine-H (adjacent to N) | 3.5-4.0 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-175 |

| Phenyl-C (ipso) | 135-145 |

| Phenyl-C | 120-130 |

| Morpholine-C (adjacent to N) | 45-55 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) groups of the dione. The exact frequency of these absorptions could provide insight into the ring strain and electronic environment of the carbonyls. Characteristic absorptions for the C-N and C-O bonds of the morpholine ring, as well as the C=C bonds of the phenyl group, would also be expected.

Table 3: Predicted IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide/Imide) | 1680-1750 |

| C-N Stretch | 1180-1360 |

| C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would confirm its elemental composition.

The mass spectrum would also show a fragmentation pattern, which provides structural information. The fragmentation pathways of this compound would likely involve the loss of carbon monoxide (CO), as well as fragmentation of the morpholine and phenyl rings. Analysis of these fragments would help to confirm the connectivity of the molecule.

Applications in Advanced Chemical Synthesis and Materials Science

4-Phenylmorpholine-2,6-dione as a Versatile Synthetic Intermediate

The reactivity of the this compound scaffold makes it a valuable intermediate in organic synthesis. The presence of the dione (B5365651) functionality within the morpholine (B109124) ring, coupled with the electronic influence of the N-phenyl group, provides multiple sites for chemical modification. This allows for the construction of more complex molecular architectures.

The synthesis of N-aryl substituted morpholine-dione derivatives can be achieved through several established routes. One common approach involves the condensation of an N-phenyl-iminodiacetic acid derivative or the reaction of a primary aromatic amine with a suitable dicarboxylic acid derivative under cyclizing conditions. For instance, a plausible synthesis for this compound could be adapted from the synthesis of N-aryl-substituted thiomorpholine-3,5-diones, which involves the reaction of thiodiglycolic acid with an appropriate aniline. researchgate.net

Once formed, the this compound ring can undergo various transformations. The carbonyl groups are susceptible to nucleophilic attack, and the nitrogen atom can influence the reactivity of the entire ring system. This inherent reactivity allows it to serve as a precursor for a range of heterocyclic compounds. For example, selective reduction of one or both carbonyl groups can lead to a variety of functionalized morpholine derivatives. Furthermore, the phenyl group can be functionalized to introduce additional chemical handles, further expanding its synthetic utility.

The versatility of this compound is highlighted in its potential use in the synthesis of chiral morpholine analogs, which are important scaffolds in medicinal chemistry. nih.gov The rigid structure of the dione can serve as a template for stereocontrolled reactions, leading to the formation of enantiomerically pure products.

Utilization in the Development of Novel Polymeric Materials

A significant area of application for this compound lies in the field of polymer chemistry, specifically in the synthesis of poly(ester-amide)s. These polymers are of great interest due to their potential biodegradability and tunable mechanical properties. researchgate.net The ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives is a well-established method for producing these materials. researchgate.net

The presence of the N-phenyl substituent in this compound is expected to significantly influence the properties of the resulting polymer. The bulky and rigid phenyl group can enhance the thermal stability and modify the mechanical properties of the poly(ester-amide) backbone. Organocatalyzed ROP, using catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or binary systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) (TU), has been shown to be effective for the controlled polymerization of various substituted morpholine-2,5-diones. db-thueringen.denih.gov These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. nih.gov

The polymerization of this compound would proceed via the opening of the heterocyclic ring to form a repeating unit containing both ester and amide linkages. The resulting polymer would possess a unique combination of properties derived from the polyester (B1180765) and polyamide components, with the phenyl groups acting as regularly spaced pendant moieties.

Table 1: Potential Catalysts for the Ring-Opening Polymerization of this compound

| Catalyst System | Description | Potential Advantages |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | A strong, non-nucleophilic guanidine (B92328) base. | High activity and ability to produce well-defined polymers. nih.gov |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / Thiourea (TU) | A binary catalyst system. | Allows for controlled polymerization with narrow molecular weight distributions. db-thueringen.de |

| Tin(II) Octoate (Sn(Oct)₂) | A commonly used metal catalyst for ROP. | Effective for bulk polymerization, though may result in broader molar mass distributions. db-thueringen.de |

The incorporation of the phenyl group can also be leveraged to tune the material's properties, such as its solubility, thermal characteristics, and potential for π-π stacking interactions between polymer chains. These features make the resulting polymers promising candidates for applications in biomedical devices, drug delivery systems, and advanced functional materials.

Contributions to Methodological Advancements in Organic Synthesis

The study of this compound and its derivatives contributes to the broader advancement of organic synthesis methodologies. The investigation into its synthesis and reactivity provides insights into the chemical behavior of N-substituted heterocyclic diones. This knowledge can be applied to the design and synthesis of other novel heterocyclic systems with potential applications in various fields.

Furthermore, the exploration of its ring-opening polymerization helps to expand the scope of monomers available for the creation of functional polymers. The challenges associated with the polymerization of N-aryl substituted lactams and lactones, and the strategies developed to overcome them, enrich the toolbox of polymer chemists. For example, understanding the influence of the N-phenyl group on the thermodynamics and kinetics of polymerization can lead to the development of more efficient and selective catalytic systems. acs.org

The use of this compound as a building block can also spur the development of new multicomponent reactions, where the dione can react with multiple other reactants in a single step to generate complex molecular architectures. This approach is highly desirable in modern organic synthesis due to its efficiency and atom economy. The unique combination of functional groups within this compound makes it an intriguing substrate for such investigations, potentially leading to the discovery of novel and powerful synthetic transformations.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-phenylmorpholine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A key synthesis route involves cyclization of phenylazanediyl-bis-acetic acid anhydride under controlled conditions. Optimization includes adjusting reaction temperature, solvent polarity, and catalyst selection. Purification via recrystallization or column chromatography is critical to isolate high-purity products. For example, Heilporn et al. (1994) synthesized derivatives using precursor-based anhydride cyclization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Combined spectral techniques such as IR spectroscopy (for carbonyl and amine groups), <sup>1</sup>H/<sup>13</sup>C NMR (to confirm ring structure and substituents), and mass spectrometry (for molecular weight validation) are essential. Chromatographic purity assessment via HPLC with UV detection or TLC using silica gel plates ensures compound homogeneity, as demonstrated in studies on analogous dione derivatives .

Q. What are the critical factors affecting the stability of this compound under various storage conditions, and how can degradation products be identified?

- Methodological Answer : Stability is influenced by humidity, light exposure, and temperature. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling can assess degradation. Use HPLC-MS to identify degradation products, focusing on hydrolyzed or oxidized derivatives. Proper storage in inert atmospheres (argon) and desiccated containers is recommended .

Advanced Research Questions

Q. How can researchers investigate the polymorphic forms of this compound, and what implications do different polymorphs have on its physicochemical properties?

- Methodological Answer : Polymorph identification requires X-ray diffraction (XRD) for crystal structure elucidation and differential scanning calorimetry (DSC) to study thermal transitions (e.g., melting points of forms). Polymorphs can alter solubility, bioavailability, and mechanical stability, as seen in studies on piperidine-2,6-dione derivatives .

Q. What computational and experimental approaches are suitable for analyzing the conformational dynamics and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and stable conformers. Experimentally, Vibrational Circular Dichroism (VCD) and FT-IR spectroscopy validate conformational symmetry breaking, as applied to bicyclo[3.3.1]nonane-2,6-dione . Coupling these with UV-Vis spectroscopy provides insights into π-π* transitions .

Q. In evaluating the biological activity of this compound derivatives, how should researchers design assays to ensure reproducibility and address contradictory findings across studies?

- Methodological Answer : Use standardized in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls and triplicate measurements. Address contradictions by validating target engagement (e.g., surface plasmon resonance for binding affinity) and ensuring compound purity (>95% via HPLC). Cross-check results with orthogonal assays, as done for 8-methoxy-purine-2,6-dione derivatives .

Q. How can the incorporation of this compound into advanced materials (e.g., carbon nanotube composites) be systematically evaluated for enhanced functional properties?

- Methodological Answer : Functionalize carbon nanotubes (CNTs) via covalent or non-covalent interactions, as demonstrated with thiophene-amine-functionalized CNTs. Characterize hybrid materials using TEM/SEM for morphology, Raman spectroscopy for defect analysis, and electrochemical impedance spectroscopy for conductivity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.